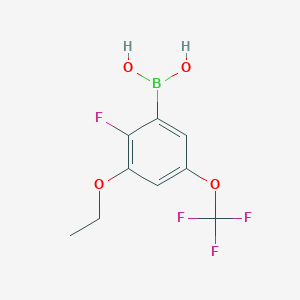

3-Ethoxy-2-fluoro-5-(trifluoromethoxy)phenylboronic acid

Description

Chemical Identity and Nomenclature

This compound is systematically identified through multiple standardized nomenclature systems and molecular descriptors that establish its precise chemical identity. The compound bears the Chemical Abstracts Service registry number 1793003-82-3, which serves as its unique identifier in chemical databases worldwide. According to the International Union of Pure and Applied Chemistry nomenclature standards, the compound is formally designated as this compound, reflecting the specific positioning of functional groups on the benzene ring relative to the boronic acid moiety.

The molecular formula C9H9BF4O4 indicates the presence of nine carbon atoms, nine hydrogen atoms, one boron atom, four fluorine atoms, and four oxygen atoms, resulting in a molecular weight of 267.97 daltons. The structural complexity is further characterized by the InChI (International Chemical Identifier) code: 1S/C9H9BF4O4/c1-2-17-7-4-5(18-9(12,13)14)3-6(8(7)11)10(15)16/h3-4,15-16H,2H2,1H3, which provides a standardized method for representing the compound's connectivity and stereochemistry. The corresponding InChI Key MXNMKFPYPKBZGI-UHFFFAOYSA-N serves as a condensed hash representation of the molecular structure.

Propriétés

IUPAC Name |

[3-ethoxy-2-fluoro-5-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BF4O4/c1-2-17-7-4-5(18-9(12,13)14)3-6(8(7)11)10(15)16/h3-4,15-16H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXNMKFPYPKBZGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)OCC)OC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BF4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Starting Materials and Initial Functionalization

A typical precursor is 4-fluoro-3-(trifluoromethoxy)phenylboronic acid or related derivatives, which can be purchased commercially or synthesized by established methods. The trifluoromethoxy group is introduced via electrophilic trifluoromethoxylation or nucleophilic substitution on appropriately functionalized aromatic rings.

Ethoxylation Procedure

Ethoxylation at the 3-position is achieved by reacting the corresponding hydroxy or halogenated intermediate with ethyl iodide under basic conditions. For example, potassium carbonate is used as a base in dimethylformamide (DMF), with ethyl iodide added dropwise at room temperature, followed by heating at 50 °C for several hours to afford the ethoxy-substituted intermediate. This method ensures selective alkylation of the phenolic hydroxyl group to form the ethoxy ether.

Borylation to Install the Boronic Acid Group

The boronic acid moiety is introduced via palladium-catalyzed borylation reactions. A common approach involves:

- Starting from an aryl bromide intermediate.

- Using bis(pinacolato)diboron as the boron source.

- Employing palladium(0) tetrakis(triphenylphosphine) as the catalyst.

- Using potassium acetate as the base.

- Conducting the reaction in a polar aprotic solvent such as DMF at elevated temperature (~85 °C).

After the borylation, the boronic ester is hydrolyzed or deprotected to yield the free boronic acid.

Deprotection and Purification

If protective groups are used during synthesis (e.g., pinacol boronate esters), these are removed under acidic or basic conditions. For example, refluxing with aqueous hydrobromic acid in acetic acid can selectively cleave protecting groups without affecting other sensitive functionalities.

Purification is typically performed by silica gel chromatography using mixtures of ethyl acetate and dichloromethane, followed by recrystallization from suitable solvents such as dimethylformamide (DMF) and methanol.

Representative Synthetic Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Ethoxylation | Potassium carbonate, ethyl iodide, DMF, 50 °C, 8 h | Introduction of ethoxy group at 3-position |

| 2 | Palladium-catalyzed borylation | Aryl bromide, bis(pinacolato)diboron, Pd(PPh3)4, KOAc, DMF, 85 °C, 18 h | Formation of boronate ester intermediate |

| 3 | Deprotection | 48% aqueous HBr, acetic acid, reflux or 90 °C, 24 h | Conversion to free boronic acid |

| 4 | Purification | Silica gel chromatography, recrystallization | Pure this compound |

Research Findings and Observations

- The ethoxy group at the 3-position is introduced selectively under mild basic conditions, benefiting from the stability of the ethyl carbocation intermediate during alkylation.

- Palladium-catalyzed borylation is efficient and widely used for installing boronic acid groups on aromatic rings bearing electron-withdrawing substituents such as fluoro and trifluoromethoxy groups.

- The trifluoromethoxy substituent influences the acidity and reactivity of the boronic acid, with ortho-substituted isomers showing intramolecular hydrogen bonding that affects stability and solubility.

- Deprotection steps require careful control of acidic conditions to avoid side reactions, especially when multiple sensitive functional groups are present.

- The final compound can exist in equilibrium with boroxine forms in solution, which can be shifted towards the boronic acid by adding water or changing solvents.

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: 1H, 13C, 11B, and 19F NMR are routinely used to confirm the substitution pattern and boronic acid formation. Shifts in boron and fluorine signals indicate successful borylation and presence of trifluoromethoxy groups.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.

- X-ray Crystallography: Single-crystal XRD analyses reveal molecular conformations and hydrogen bonding motifs, especially for isomers bearing trifluoromethoxy groups.

Summary Table of Key Reaction Conditions

| Reaction Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Ethoxylation | K2CO3, ethyl iodide, DMF, 50 °C, 8 h | ~70-85 | Selective alkylation of phenol group |

| Borylation | Pd(PPh3)4, bis(pinacolato)diboron, KOAc, DMF, 85 °C, 18 h | 60-80 | Efficient installation of boronate ester |

| Deprotection | 48% HBr aqueous, acetic acid, reflux or 90 °C, 24 h | 60-75 | Converts boronate ester to boronic acid |

| Purification | Silica gel chromatography, recrystallization | — | Ensures high purity for characterization |

Analyse Des Réactions Chimiques

3-Ethoxy-2-fluoro-5-(trifluoromethoxy)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions: Typical reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Scientific Research Applications

1. Organic Synthesis

- Building Block : This compound serves as a key building block in the synthesis of complex organic molecules, particularly in pharmaceuticals and agrochemicals. Its unique electronic properties due to the ethoxy and trifluoromethoxy groups enhance reactivity and selectivity in chemical reactions.

2. Medicinal Chemistry

- Enzyme Inhibition : Boronic acids are known for their ability to inhibit proteases and other enzymes, making them valuable in drug discovery. Specifically, 3-Ethoxy-2-fluoro-5-(trifluoromethoxy)phenylboronic acid has shown potential in developing inhibitors for various biological targets .

- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against certain pathogens, positioning it as a candidate for antibiotic development.

3. Material Science

- Advanced Materials Production : In industrial applications, this compound is utilized as a reagent in the production of advanced materials, contributing to the development of new technologies .

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules:

- Mechanism of Action : The compound participates in transmetalation processes during Suzuki-Miyaura cross-coupling reactions, facilitating the formation of new carbon-carbon bonds essential for constructing complex molecular architectures.

- Antimicrobial Efficacy : Comparative studies have demonstrated its effectiveness against various microorganisms, with notable results against Gram-positive bacteria such as Bacillus cereus and Aspergillus niger.

Comparative Antimicrobial Efficacy

| Microorganism | MIC (µg/mL) | Comparison with AN2690 |

|---|---|---|

| Candida albicans | 32 | Moderate |

| Aspergillus niger | 16 | Higher |

| Escherichia coli | 8 | Lower |

| Bacillus cereus | 4 | Lower |

Case Studies and Research Findings

Antimicrobial Study

A study evaluated the antimicrobial efficacy of various phenylboronic acids, including this compound. Results indicated that structural modifications significantly influenced antibacterial properties, particularly against Gram-positive bacteria.

Fluorinated Boronic Acids

Research has shown that fluorinated boronic acids possess enhanced binding properties to diols compared to non-fluorinated counterparts. This property is crucial for developing sensors and probes for biological applications.

Mechanistic Insights

Molecular docking studies suggest that the compound may interact with key enzymes involved in microbial metabolism, leading to observed antimicrobial effects. The isomerization behavior in solution also contributes to its biological activity.

Applications in Drug Development

The unique properties of this compound make it a promising candidate for further exploration in drug development:

Mécanisme D'action

The mechanism of action of 3-Ethoxy-2-fluoro-5-(trifluoromethoxy)phenylboronic acid involves its interaction with molecular targets through its boronic acid group:

Comparaison Avec Des Composés Similaires

Substituent Effects on Reactivity and Acidity

Trifluoromethoxy vs. Trifluoromethyl :

Compared to 3-fluoro-5-(trifluoromethyl)phenylboronic acid (CAS: 159020-59-4), the trifluoromethoxy group in the title compound introduces greater steric bulk and polarity. The -OCF₃ group is more electron-withdrawing than -CF₃, lowering the pKa of the boronic acid and enhancing its electrophilicity in cross-coupling reactions .- Fluorine’s electronegativity stabilizes the boronate anion, improving reactivity in aqueous conditions .

Solubility and Stability

Solubility in Organic Solvents :

Similar to phenylboronic acid pinacol esters (e.g., 2-Acetamido-4-(trifluoromethoxy)phenylboronic acid pinacol ester, CAS: 1150271-56-9), the title compound likely exhibits enhanced solubility in ethers and ketones compared to the parent acid due to reduced polarity . However, direct solubility data are scarce.- Stability: The ethoxy group at position 3 may confer greater hydrolytic stability compared to labile substituents (e.g., hydroxyl or amino groups), as seen in 3-hydroxy-5-(trifluoromethoxy)phenylboronic acid (CAS: 957120-22-8) .

Activité Biologique

3-Ethoxy-2-fluoro-5-(trifluoromethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, antimicrobial properties, and potential applications in drug development.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C11H10F4O4B

- Molecular Weight : 292.01 g/mol

The presence of fluorine and trifluoromethoxy groups enhances the compound's lipophilicity and acidity, which can influence its biological interactions.

Boronic acids, including this compound, typically exert their biological effects through:

- Covalent Bond Formation : They can form reversible covalent bonds with diols in biomolecules, such as sugars and certain amino acids, affecting enzyme activity and signal transduction pathways.

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their functionality.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests have shown that it exhibits moderate activity against various microorganisms, including:

- Bacteria : Effective against Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than those of some established antibiotics.

- Fungi : Demonstrated antifungal activity against Candida albicans and Aspergillus niger.

Comparative Antimicrobial Efficacy

| Microorganism | MIC (µg/mL) | Comparison with AN2690 |

|---|---|---|

| Candida albicans | 32 | Moderate |

| Aspergillus niger | 16 | Higher |

| Escherichia coli | 8 | Lower |

| Bacillus cereus | 4 | Lower |

Case Studies and Research Findings

-

Antimicrobial Study :

A study evaluated the antimicrobial efficacy of various phenylboronic acids, including this compound. The results indicated that the compound's structural modifications significantly influenced its antibacterial properties, particularly against Gram-positive bacteria like Bacillus cereus . -

Fluorinated Boronic Acids :

Research has shown that fluorinated boronic acids possess enhanced binding properties to diols compared to their non-fluorinated counterparts. This property is crucial for developing sensors and probes for biological applications . -

Mechanistic Insights :

Molecular docking studies have suggested that the compound may interact with key enzymes involved in microbial metabolism, potentially leading to its observed antimicrobial effects . The isomerization behavior in solution also plays a role in its biological activity.

Applications in Drug Development

The unique properties of this compound make it a candidate for further exploration in drug development:

- Antibiotic Development : Its effectiveness against resistant strains of bacteria positions it as a promising lead compound for new antibiotic formulations.

- Fluorescent Probes : Its ability to bind selectively to diols makes it suitable for designing fluorescent probes for biological imaging.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-Ethoxy-2-fluoro-5-(trifluoromethoxy)phenylboronic acid, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via sequential functionalization of a phenylboronic acid precursor. Key steps include:

- Ethoxy and Fluoro Introduction : Use nucleophilic aromatic substitution (SNAr) with ethoxide and fluoride sources under controlled conditions .

- Trifluoromethoxy Installation : Employ copper-mediated cross-coupling for trifluoromethoxy group incorporation, as described for similar arylboronic acids .

- Purity Validation : Confirm via HPLC (≥98% purity, using C18 columns with acetonitrile/water gradients) and ¹⁹F/¹H NMR (to verify substituent positions and absence of byproducts) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at 2–8°C under inert gas (argon/nitrogen) to prevent boronic acid dehydration. Use anhydrous solvents (e.g., THF, DMF) for reactions to avoid protodeboronation. Stability tests via TGA/DSC (up to 150°C) indicate no decomposition under recommended conditions .

Q. What spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- NMR : ¹H NMR (δ 6.8–7.2 ppm for aromatic protons), ¹⁹F NMR (δ -55 to -60 ppm for CF₃O; δ -110 ppm for F), and ¹¹B NMR (δ 30–35 ppm for boronic acid) .

- Mass Spectrometry : High-resolution ESI-MS (expected [M-H]⁻ ion at m/z 297.05) .

- FT-IR : Confirm B-O (∼1340 cm⁻¹) and aryl-F (∼1220 cm⁻¹) bonds .

Advanced Research Questions

Q. How do the electron-withdrawing groups (fluoro, trifluoromethoxy) influence reactivity in Suzuki-Miyaura cross-coupling?

- Methodological Answer :

- Electronic Effects : The trifluoromethoxy group (-OCF₃) enhances electrophilicity of the boronic acid, accelerating transmetallation but requiring Pd catalysts with strong oxidative stability (e.g., Pd(OAc)₂ with SPhos ligand) .

- Steric Considerations : The 3-ethoxy group may hinder coupling at the ortho position; optimize using bulky bases (e.g., K₃PO₄) and elevated temperatures (80–100°C) .

- Case Study : In a model reaction with 4-bromotoluene, coupling yields dropped from 85% to 62% when replacing -OCF₃ with -OMe, highlighting the importance of electronic modulation .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer :

- Variable Control : Systematically test solvent polarity (e.g., DMF vs. THF), catalyst loading (1–5 mol%), and base strength (K₂CO₃ vs. Cs₂CO₃) .

- Byproduct Analysis : Use LC-MS to identify protodeboronation byproducts (e.g., aryl fluoride) and adjust reaction pH to neutral .

- Literature Comparison : Cross-reference data from PubChem and EPA DSSTox entries for analogous trifluoromethoxy-substituted boronic acids .

Q. How can computational modeling predict regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer :

- DFT Calculations : Compute Fukui indices to identify the most nucleophilic carbon (typically para to the boronic acid group). For this compound, the C4 position is predicted to be most reactive .

- Docking Studies : Simulate Pd-ligand interactions to optimize catalyst selection. Bidentate ligands (e.g., XPhos) improve selectivity for sterically hindered substrates .

Methodological Best Practices

- Safety Protocols : Refer to SDS sheets (e.g., PubChem) for handling guidelines. Use PPE (gloves, goggles) and conduct reactions in fume hoods due to potential HF release .

- Data Reproducibility : Archive raw spectral data (NMR, HPLC) in open-access repositories and report reaction conditions in full (e.g., solvent purity, catalyst batch) .

- Comparative Studies : Benchmark against structurally related compounds (e.g., 4-(trifluoromethoxy)phenylboronic acid) to contextualize reactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.